1-(2-(Prop-1-yn-1-yl)phenyl)-1H-pyrrole
Description
Contextualization of N-Arylpyrroles in Heterocyclic Chemistry
N-arylpyrroles represent a prominent class of heterocyclic compounds characterized by a pyrrole (B145914) ring directly attached to a phenyl group via its nitrogen atom. acs.orgmdpi.com This structural motif is a cornerstone in the design and synthesis of a wide array of functional molecules with applications spanning medicinal chemistry, materials science, and catalysis. nih.govopenmedicinalchemistryjournal.com The N-aryl linkage significantly influences the electronic properties of the pyrrole ring, modulating its reactivity in electrophilic substitution and other transformations. nih.gov
The synthesis of N-arylpyrroles can be achieved through various methodologies, including the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary aryl amine. organic-chemistry.org More contemporary methods often rely on transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Ullmann condensations, which provide efficient and versatile routes to a diverse range of substituted N-arylpyrroles. acs.orgrsc.org The choice of synthetic strategy is often dictated by the desired substitution pattern and the functional group tolerance required.
The significance of N-arylpyrroles is underscored by their presence in numerous biologically active compounds and functional materials. For instance, certain N-arylpyrrole derivatives have been investigated as inhibitors of protoporphyrinogen (B1215707) oxidase, a key enzyme in herbicide action. nih.gov Furthermore, the N-arylpyrrole core is a constituent of various pharmaceuticals and is explored in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its favorable electronic and photophysical properties.
Significance of Ortho-Substituted Phenylalkynes in Synthetic Transformations
Ortho-substituted phenylalkynes are a class of aromatic compounds featuring an alkyne functionality at a position adjacent to another substituent on a benzene (B151609) ring. This specific arrangement of reactive groups provides a powerful platform for a multitude of synthetic transformations, particularly those involving intramolecular cyclization reactions. The proximity of the alkyne to the ortho substituent facilitates the formation of new ring systems, making these compounds valuable precursors for the synthesis of complex polycyclic and heterocyclic structures. researchgate.net
The reactivity of ortho-substituted phenylalkynes is diverse. The alkyne moiety can participate in a wide range of reactions, including cycloadditions, transition metal-catalyzed cross-coupling reactions, and hydroamination reactions. researchgate.net The nature of the ortho substituent plays a crucial role in directing the outcome of these transformations. For example, an ortho-amino or ortho-hydroxy group can readily undergo intramolecular cyclization with the alkyne to form indole (B1671886) or benzofuran (B130515) derivatives, respectively.
The strategic importance of ortho-substituted phenylalkynes is evident in their application as key intermediates in the total synthesis of natural products and in the construction of novel organic materials. Their ability to serve as linchpins in cascade reactions, where multiple bonds are formed in a single operation, highlights their efficiency and utility in modern organic synthesis. The challenge often lies in the selective synthesis of these ortho-substituted isomers, overcoming the directing effects of other substituents on the aromatic ring. rsc.org
Unique Structural Features and Reactivity Potential of 1-(2-(Prop-1-yn-1-yl)phenyl)-1H-pyrrole
The molecule this compound possesses a unique constellation of structural features that portend a rich and varied reactivity profile. The core of the molecule is the N-arylpyrrole system, which brings with it the characteristic electronic properties and reactivity patterns of this class of compounds. The pyrrole ring, being an electron-rich aromatic system, is susceptible to electrophilic substitution, although the N-phenyl group can modulate this reactivity. youtube.com
The most distinguishing feature of this compound is the ortho-prop-1-yn-1-yl substituent on the N-phenyl ring. The spatial proximity of the pyrrole ring and the alkyne functionality is a key determinant of its potential reactivity. This arrangement is ripe for intramolecular transformations, where the pyrrole ring and the alkyne can interact to form novel fused heterocyclic systems. For instance, under appropriate acidic or transition-metal-catalyzed conditions, an intramolecular cyclization could be envisioned, leading to the formation of polycyclic aromatic systems containing both pyrrole and other heterocyclic or carbocyclic rings.
The alkyne moiety itself is a versatile functional group that can undergo a plethora of reactions. These include, but are not limited to, cycloaddition reactions (e.g., with azides to form triazoles), hydration to form ketones, and various cross-coupling reactions to introduce further complexity. The interplay between the reactivity of the pyrrole ring and the alkyne group, and their potential for concerted or sequential reactions, makes this compound a fascinating target for synthetic exploration.
Below is a table summarizing the key structural features and their associated reactivity potential:
| Structural Feature | Description | Potential Reactivity |
| N-Arylpyrrole Core | A pyrrole ring N-substituted with a phenyl group. | Electrophilic aromatic substitution on the pyrrole ring, modulation of electronic properties. |
| Ortho-Prop-1-yn-1-yl Group | A propargyl group attached to the phenyl ring at the ortho position relative to the pyrrole nitrogen. | Intramolecular cyclization with the pyrrole ring, cycloaddition reactions, hydration, cross-coupling reactions. |
| Steric Hindrance | The ortho-substitution introduces steric bulk around the N-phenyl bond. | May influence the conformation of the molecule and the accessibility of reactive sites. |
Current Research Landscape and Knowledge Gaps Pertaining to this Chemical Entity
A comprehensive survey of the scientific literature reveals that while the constituent fragments of this compound, namely N-arylpyrroles and ortho-substituted phenylalkynes, have been extensively studied, the specific molecule itself has received little to no dedicated attention. Research on N-arylpyrroles has largely focused on their synthesis and their applications in medicinal chemistry and materials science. nih.govnih.govmdpi.comnih.gov Similarly, the chemistry of ortho-substituted phenylalkynes is well-documented, with a strong emphasis on their utility in the synthesis of complex heterocyclic and polycyclic systems. researchgate.net
The significant knowledge gap lies in the synthesis, characterization, and reactivity studies of this compound. There is a clear opportunity for research aimed at developing efficient synthetic routes to this compound and exploring its unique chemical properties. The potential for this molecule to serve as a precursor to novel, complex heterocyclic systems through intramolecular reactions is a particularly promising avenue for investigation.
Future research in this area could focus on several key aspects:
Development of Synthetic Routes: Establishing efficient and scalable methods for the synthesis of this compound is a primary objective. This could involve the adaptation of existing methods for N-arylation and the introduction of the ortho-alkynyl group.
Exploration of Reactivity: A systematic investigation of the reactivity of this compound under various conditions (e.g., thermal, photochemical, catalytic) would be highly valuable. This would shed light on its potential for intramolecular cyclizations and other transformations.
Computational Studies: Theoretical calculations could provide insights into the conformational preferences, electronic structure, and reaction mechanisms of this molecule, guiding experimental efforts.
Applications: Once the fundamental chemistry of this scaffold is understood, its potential applications in areas such as medicinal chemistry, materials science, and catalysis can be explored.
The table below summarizes the current research status and identifies key knowledge gaps:
| Research Area | Current Status | Knowledge Gaps |
| Synthesis | General methods for N-arylpyrroles and ortho-alkynylphenyl compounds are known. | No specific, optimized synthesis for this compound has been reported. |
| Characterization | Spectroscopic and analytical techniques for similar compounds are well-established. | No reported characterization data for the target compound. |
| Reactivity Studies | Reactivity of N-arylpyrroles and ortho-alkynes is individually understood. | The combined and potentially unique reactivity of the integrated scaffold is unexplored. |
| Applications | N-arylpyrroles have known applications in various fields. | The potential applications of this specific scaffold and its derivatives are unknown. |
Structure
3D Structure
Properties
Molecular Formula |
C13H11N |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
1-(2-prop-1-ynylphenyl)pyrrole |
InChI |
InChI=1S/C13H11N/c1-2-7-12-8-3-4-9-13(12)14-10-5-6-11-14/h3-6,8-11H,1H3 |
InChI Key |
FFLUHRUBJQPJKM-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC1=CC=CC=C1N2C=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of 1 2 Prop 1 Yn 1 Yl Phenyl 1h Pyrrole and Its Analogues
Strategies for N-Arylation of the Pyrrole (B145914) Moiety
Transition Metal-Catalyzed Cross-Coupling Approaches for N-Arylpyrrole Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction has become a staple in organic synthesis due to its broad substrate scope and functional group tolerance. wikipedia.org The synthesis of N-arylpyrroles via this method typically involves the reaction of an aryl halide or triflate with pyrrole in the presence of a palladium catalyst, a phosphine ligand, and a base. acsgcipr.org
The catalytic cycle is generally understood to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the pyrrolide anion and subsequent reductive elimination to yield the N-arylpyrrole and regenerate the Pd(0) catalyst. youtube.com The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results by promoting the reductive elimination step. youtube.com
Key research findings have demonstrated the efficacy of various generations of Buchwald-Hartwig catalyst systems. Early systems often required harsh reaction conditions, but the development of more sophisticated ligands has allowed for milder reaction temperatures and broader applicability. wikipedia.org For the synthesis of sterically hindered N-arylpyrroles, the use of bulky biarylphosphine ligands has proven to be particularly effective.
Table 1: Representative Conditions for Palladium-Catalyzed Buchwald-Hartwig N-Arylation of Pyrrole
| Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 2-Iodo-1-(prop-1-yn-1-yl)benzene | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 110 | Good to Excellent |
| 2-Bromo-1-(prop-1-yn-1-yl)benzene | Pd₂(dba)₃ | BINAP | NaOt-Bu | Dioxane | 100 | Good |
| 2-Chloro-1-(prop-1-yn-1-yl)benzene | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | Moderate to Good |
Note: The yields are generalized based on typical Buchwald-Hartwig reactions and may vary depending on the specific substrate and reaction conditions.
The Ullmann condensation is a classical method for the formation of carbon-nitrogen bonds, utilizing a copper catalyst. organic-chemistry.org While traditional Ullmann reactions often require high temperatures, modern protocols have been developed that proceed under milder conditions, thanks to the use of various ligands. nih.gov These reactions are particularly useful for the N-arylation of heterocycles, including pyrrole. researchgate.net
The copper-catalyzed N-arylation of pyrrole typically involves the reaction of pyrrole with an aryl halide in the presence of a copper(I) salt, a ligand, and a base. organic-chemistry.org Diamine ligands, such as 1,2-cyclohexanediamine, have been shown to be effective in promoting these couplings, allowing for the use of both aryl iodides and bromides as coupling partners. organic-chemistry.org In some cases, ligand-free conditions have been developed, offering a simpler and more cost-effective approach. researchgate.net
Table 2: Representative Conditions for Copper-Catalyzed Ullmann-Type N-Arylation of Pyrrole
| Aryl Halide | Copper Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 2-Iodo-1-(prop-1-yn-1-yl)benzene | CuI | 1,2-Cyclohexanediamine | K₂CO₃ | Dioxane | 110 | Excellent |
| 2-Bromo-1-(prop-1-yn-1-yl)benzene | CuI | None | K₃PO₄ | DMSO | 120 | Good |
| 2-Iodo-1-(prop-1-yn-1-yl)benzene | Cu₂O | Phenanthroline | Cs₂CO₃ | Toluene | 110 | Good to Excellent |
Note: The yields are generalized based on typical Ullmann-type reactions and may vary depending on the specific substrate and reaction conditions.
Alternative N-Arylation Routes (e.g., Metal-Free Methods)
While transition metal-catalyzed methods are dominant, some metal-free approaches for N-arylation have been explored. These methods often rely on different activation strategies, such as the use of diaryliodonium salts or nucleophilic aromatic substitution (SNAr) reactions on highly electron-deficient aryl halides. However, for the synthesis of 1-(2-(prop-1-yn-1-yl)phenyl)-1H-pyrrole, where the phenyl ring is not strongly electron-deficient, SNAr reactions are generally not feasible.
Introduction and Functionalization of the Propynyl (B12738560) Group on the Phenyl Ring
The introduction of the propynyl group onto the phenyl ring is another critical step in the synthesis of the target molecule. The Sonogashira cross-coupling reaction is the most widely employed and efficient method for this transformation.
Sonogashira Cross-Coupling Reactions for Terminal Alkyne Introduction
The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is highly valued for its mild reaction conditions and tolerance of a wide range of functional groups. wikipedia.org
In the context of synthesizing this compound, the Sonogashira coupling would be used to introduce the prop-1-yn-1-yl group. This can be achieved by reacting a 1-halo-2-(1H-pyrrol-1-yl)benzene with propyne (B1212725) gas or a propyne surrogate. organic-chemistry.org A modified Sonogashira coupling of aryl iodides with propyne can be achieved at low temperatures using a palladium-copper catalytic system in the presence of a base like triethylamine. organic-chemistry.org This method provides a direct and efficient route to the desired arylpropyne. organic-chemistry.org
The catalytic cycle of the Sonogashira reaction involves a palladium cycle and a copper cycle. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper cocatalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. wikipedia.org
Table 3: Representative Conditions for Sonogashira Cross-Coupling with Propyne
| Aryl Halide | Palladium Catalyst | Copper Cocatalyst | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1-Iodo-2-(1H-pyrrol-1-yl)benzene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | High |
| 1-Bromo-2-(1H-pyrrol-1-yl)benzene | Pd(PPh₃)₄ | CuI | i-Pr₂NH | DMF | 80 | Good |
| 1-Iodo-2-(1H-pyrrol-1-yl)benzene | PdCl₂(CH₃CN)₂ | CuI | Cs₂CO₃ | MeCN/H₂O | 65 | Good |
Note: The yields are generalized based on typical Sonogashira reactions and may vary depending on the specific substrate and reaction conditions.
Propargyl Electrophile and Nucleophile Strategies
The introduction of the propargyl group is a critical step in the synthesis of the target molecule and its analogues. This can be achieved through strategies involving either propargyl electrophiles or propargyl nucleophiles.
Propargyl Electrophiles: A common approach involves the reaction of a nucleophilic precursor with a propargyl electrophile, such as propargyl bromide or chloride. For instance, an organometallic derivative of a 2-(1H-pyrrol-1-yl)phenyl precursor could react with propargyl bromide to form the desired C(sp3)-C(sp) bond. While direct N-propargylation of pyrrole is a common reaction, the synthesis of the target compound requires C-propargylation of the phenyl ring.
Propargyl Nucleophiles: Alternatively, propargyl nucleophiles can be employed to react with an electrophilic center on the phenyl ring. Propargyl organometallic reagents, such as propargyl Grignard reagents or organolithium species, can be added to a carbonyl group (an aldehyde or ketone) on the phenyl ring, which is subsequently converted to the desired structure. The Barbier-type nucleophilic addition, where a metal mediates the reaction between a propargyl halide and a carbonyl compound, is another viable method. nih.gov
The table below summarizes various propargylation strategies applicable to the synthesis of related structures.
| Reagent Type | Example Reagent | Substrate | Catalyst/Conditions | Product Type |
| Propargyl Electrophile | Propargyl Bromide | Organometallic Phenylpyrrole | - | Propargylated Phenylpyrrole |
| Propargyl Nucleophile | Propargylmagnesium Bromide | 2-(1H-pyrrol-1-yl)benzaldehyde | - | Homopropargylic Alcohol |
| Allenylboronic Acid | Allenylboronic acid pinacol ester | Isatin derivatives | Copper triflate | Homopropargylic Alcohols |
This table is generated based on general principles of organic synthesis and may not represent a direct synthesis of the target compound.
Advanced Alkynylation Techniques on Aryl Halides
A highly efficient and widely used method for the formation of aryl-alkyne bonds is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a cornerstone of modern organic synthesis and directly applicable to the construction of the this compound core. nih.govorganic-chemistry.org
The general scheme for a Sonogashira coupling involves the reaction of an aryl halide (e.g., 1-(2-bromophenyl)-1H-pyrrole) with a terminal alkyne (e.g., propyne) in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the palladium(0) complex, followed by transmetalation with the copper acetylide and reductive elimination to yield the final product and regenerate the palladium(0) catalyst.
Recent advancements have led to the development of copper-free Sonogashira couplings, which are advantageous in situations where copper may cause undesirable side reactions, such as the dimerization of the terminal alkyne (Glaser coupling). organic-chemistry.org These modified procedures often employ specialized ligands to facilitate the catalytic cycle without the need for a copper co-catalyst.
The table below provides examples of conditions used for Sonogashira couplings.
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Yield |
| Aryl Iodide | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N | THF | Good to Excellent |
| Aryl Bromide | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | DMF | Good |
| Aryl Chloride | Terminal Alkyne | Pd-149 (t-Bu₂(p-NMe₂C₆H₄)P) | Cs₂CO₃ | Dioxane | Excellent |
This table illustrates typical conditions for Sonogashira reactions and is based on literature precedents for similar couplings. organic-chemistry.org
Convergent and Divergent Synthetic Pathways to the this compound Core Structure
Divergent Synthesis: In a divergent synthesis, a common intermediate is prepared and then elaborated into a variety of different target molecules. mdpi.comscielo.org.mx For example, a precursor such as 1-(2-bromophenyl)-1H-pyrrole could be synthesized and then subjected to various functionalization reactions. One branch of the synthesis could involve a Sonogashira coupling with propyne to yield the target molecule. Other branches could introduce different substituents on the phenyl ring or the pyrrole ring, leading to a library of analogues. This approach is particularly useful for structure-activity relationship studies.
A divergent approach starting from 2-formylpyrrole has been demonstrated for the synthesis of 1,2- and 1,2,5-substituted pyrroles, showcasing the utility of this strategy in generating diverse pyrrole derivatives. scielo.org.mx
Stereoselective Synthesis Considerations for Related Chiral Analogues
While the parent compound this compound is achiral, analogues with stereogenic centers can be envisioned. For instance, if the propargyl chain is substituted, a chiral center can be introduced. The stereoselective synthesis of such chiral analogues would require the use of asymmetric synthesis techniques.
The asymmetric addition of alkynes to imines is a powerful method for the synthesis of optically active propargylamines. acs.org This can be achieved using chiral catalysts, such as copper complexes with chiral ligands (e.g., Pybox), or through the use of chiral auxiliaries. Similarly, the enantioselective addition of alkynylzinc reagents to aldehydes, catalyzed by chiral amino alcohols or BINOL-based ligands, provides access to chiral propargylic alcohols with high enantioselectivity. organic-chemistry.org
An iridium complex with a phosphoramidite ligand has been shown to catalyze the hydroalkynylation of enamides to produce enantioenriched propargyl amides with two stereogenic centers in a highly regio-, diastereo-, and enantioselective manner. nih.gov Such advanced catalytic methods would be essential for the synthesis of structurally complex and stereochemically defined analogues of the target compound.
The table below lists some chiral ligands and catalysts used in the asymmetric synthesis of propargyl compounds.
| Reaction Type | Chiral Ligand/Catalyst | Substrates | Stereoselectivity |
| Alkyne addition to imines | Cu-Pybox | Imines, Alkynes | High enantioselectivity |
| Alkyne addition to aldehydes | Zn(OTf)₂ / (+)-N-methylephedrine | Aldehydes, Terminal alkynes | High enantioselectivity |
| Hydroalkynylation of enamides | Iridium-phosphoramidite complex | Enamides, Alkynes | High regio-, diastereo-, and enantioselectivity |
This table provides examples of stereoselective methods applicable to the synthesis of chiral propargyl compounds. acs.orgorganic-chemistry.orgnih.gov
Advanced Spectroscopic and Structural Elucidation of 1 2 Prop 1 Yn 1 Yl Phenyl 1h Pyrrole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
A comprehensive search of scientific literature and chemical databases indicates that detailed experimental spectroscopic and crystallographic data for the specific compound 1-(2-(prop-1-yn-1-yl)phenyl)-1H-pyrrole are not publicly available. While research on various substituted phenyl-pyrrole and propargyl-pyrrole derivatives exists, the specific structural isomer requested has not been the subject of dedicated structural elucidation studies that would provide the necessary data for a complete analysis as outlined.
For context, the structural analysis of related compounds typically employs a suite of high-resolution NMR techniques to unequivocally assign the chemical structure and ascertain its conformational preferences.
Multi-Dimensional NMR Techniques (2D-COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation
To determine the complex structure of a molecule like this compound, a combination of two-dimensional NMR experiments would be essential.
2D-COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks within the molecule. For the target compound, COSY would be expected to show correlations between the adjacent protons on the pyrrole (B145914) ring and between the protons on the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals of the pyrrole and phenyl rings based on the previously assigned proton chemical shifts.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for establishing the connectivity between the different fragments of the molecule, such as the link between the phenyl ring and the pyrrole nitrogen, and the position of the prop-1-yn-1-yl group on the phenyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space interactions between protons that are in close proximity. This information is vital for determining the preferred conformation and spatial arrangement of the phenyl and pyrrole rings relative to each other.
Without experimental data, a hypothetical data table cannot be generated.
Advanced 13C and 15N NMR Chemical Shift Analysis
The ¹³C NMR chemical shifts are highly sensitive to the electronic environment of each carbon atom. For this compound, the chemical shifts of the pyrrole carbons would be influenced by the electron-withdrawing nature of the phenyl group. The sp-hybridized carbons of the alkyne would exhibit characteristic shifts in a specific region of the spectrum.
¹⁵N NMR spectroscopy, although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, would provide valuable information. The chemical shift of the pyrrole nitrogen would be indicative of its electronic environment and hybridization state, and would be influenced by the electronic effects of the attached substituted phenyl group.
A representative data table for ¹³C and ¹⁵N NMR chemical shifts would require experimental data which is currently unavailable.
Dynamic NMR Studies for Conformational Dynamics
Dynamic NMR (DNMR) studies would be applicable if there were evidence of restricted rotation around the single bond connecting the phenyl and pyrrole rings. Such restricted rotation could lead to the observation of distinct NMR signals for atoms that would otherwise be chemically equivalent. By acquiring NMR spectra at different temperatures, it would be possible to study the kinetics of this rotational process and determine the energy barrier to rotation. At present, there are no published dynamic NMR studies for this compound.
Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise measurements of bond lengths, bond angles, and torsional angles, offering a complete picture of the molecule's geometry.
Bond Lengths, Bond Angles, and Torsional Angles Analysis
An X-ray crystal structure of this compound would allow for a detailed analysis of its geometric parameters. Key parameters of interest would include:
The C-N bond lengths and angles within the pyrrole ring.
The C-C bond lengths of the phenyl ring and the propynyl (B12738560) group.
The C≡C triple bond length.
The C-N bond length connecting the phenyl ring to the pyrrole nitrogen.
A data table of these parameters cannot be generated without an experimentally determined crystal structure.
Intermolecular Interactions and Supramolecular Assembly
The crystal packing of this compound would be determined by the various intermolecular forces between adjacent molecules. These could include van der Waals forces, π-π stacking interactions between the aromatic pyrrole and phenyl rings, and potentially C-H···π interactions involving the alkyne protons or the aromatic protons. Analysis of the crystal packing would provide insights into how the molecules self-assemble in the solid state to form a larger supramolecular architecture. As no crystallographic data is available, a discussion of these interactions remains speculative.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrations
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and for probing the molecular vibrations of this compound. The vibrational modes of this molecule are characteristic of its constituent aromatic rings (phenyl and pyrrole) and the aliphatic alkyne chain.
Infrared (IR) Spectroscopy:
The IR spectrum is anticipated to display a series of absorption bands corresponding to specific vibrational transitions. The most prominent and diagnostic peaks would include the C≡C stretching vibration of the propyne (B1212725) group, typically observed in the 2100-2260 cm⁻¹ region. This is often a sharp, and while sometimes weak, a very characteristic band. The sp-hybridized C-H stretch of the terminal alkyne is expected around 3300 cm⁻¹. Aromatic C-H stretching vibrations from both the phenyl and pyrrole rings are predicted to appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings will likely produce a group of bands in the 1450-1600 cm⁻¹ range. The C-N stretching vibration associated with the pyrrole ring and its connection to the phenyl group would be found in the fingerprint region, typically between 1250 and 1350 cm⁻¹.
Raman Spectroscopy:
Raman spectroscopy provides complementary information to IR spectroscopy. Due to the change in polarizability during vibration, non-polar bonds often give rise to strong Raman signals. The C≡C triple bond of the propyne group is expected to exhibit a strong Raman scattering band in the 2100-2260 cm⁻¹ region, which can be more intense than its corresponding IR absorption. The symmetric breathing vibrations of the aromatic rings are also typically strong in the Raman spectrum, appearing in the fingerprint region.
The combination of IR and Raman data allows for a more complete assignment of the vibrational modes, aiding in the comprehensive structural confirmation of this compound.
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| Phenyl Ring | C-H stretch | 3100-3000 | 3100-3000 |
| Phenyl Ring | C=C stretch | 1600, 1580, 1500, 1450 | 1600, 1580, 1500, 1450 |
| Pyrrole Ring | N-H stretch | ~3400 (for unsubstituted pyrrole) | ~3400 (for unsubstituted pyrrole) |
| Pyrrole Ring | C-H stretch | 3150-3100 | 3150-3100 |
| Pyrrole Ring | C=C stretch | ~1530 | ~1530 |
| Pyrrole Ring | C-N stretch | 1400-1300 | 1400-1300 |
| Alkyne | ≡C-H stretch | 3320-3310 | 3320-3310 |
| Alkyne | C≡C stretch | 2140-2100 | 2140-2100 |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the precise molecular formula of this compound and for elucidating its fragmentation pathways under ionization.
Exact Mass Determination:
With a molecular formula of C₁₃H₁₁N, the calculated monoisotopic mass of this compound is 181.0891 u. HRMS can measure this mass with high accuracy (typically to within 5 ppm), which provides strong evidence for the elemental composition of the molecule, distinguishing it from other isobaric species.
Fragmentation Pathway Analysis:
Electron ionization (EI) or electrospray ionization (ESI) can be used to generate the molecular ion [M]⁺• or the protonated molecule [M+H]⁺, respectively. The subsequent fragmentation of this ion provides valuable structural information. A plausible fragmentation pathway for this compound could involve the following steps:
Loss of a methyl group: Cleavage of the propargyl C-C bond could lead to the loss of a methyl radical (•CH₃), resulting in a fragment ion at m/z 166.
Loss of acetylene (B1199291): Retro-Diels-Alder type fragmentation is less likely, but loss of acetylene (C₂H₂) from the propyne chain could occur, yielding a fragment at m/z 155.
Cleavage of the pyrrole ring: The pyrrole ring can undergo characteristic fragmentation, including the loss of HCN (27 u) or C₂H₂N• (40 u).
Cleavage at the phenyl-pyrrole bond: The bond between the phenyl and pyrrole rings could cleave, leading to ions corresponding to the pyrrole cation (m/z 67) or the (2-(prop-1-yn-1-yl)phenyl) cation (m/z 115).
The analysis of these fragment ions and their relative abundances allows for the reconstruction of the molecular structure and provides confirmation of the connectivity of the different functional groups. nih.gov
| Proposed Fragment Ion | m/z (nominal) | Possible Neutral Loss |
| [C₁₂H₈N]⁺ | 166 | CH₃ |
| [C₁₁H₉N]⁺ | 155 | C₂H₂ |
| [C₉H₇]⁺ | 115 | C₄H₄N |
| [C₄H₅N]⁺ | 67 | C₉H₆ |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Photophysical Properties
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide insights into the electronic structure and photophysical properties of this compound. The chromophores within the molecule, namely the phenyl and pyrrole rings, are expected to give rise to characteristic electronic transitions.
UV-Vis Absorption Spectroscopy:
The UV-Vis spectrum is anticipated to show absorption bands corresponding to π → π* transitions within the aromatic systems. Pyrrole itself exhibits absorption maxima around 210 nm and 240 nm. researchgate.net The phenyl group also has characteristic absorptions in the UV region. The conjugation between the phenyl and pyrrole rings in this compound is expected to cause a bathochromic (red) shift of these absorption bands to longer wavelengths compared to the individual chromophores. The presence of the prop-1-yn-1-yl substituent may have a minor influence on the absorption spectrum.
Fluorescence Spectroscopy:
Many pyrrole derivatives are known to be fluorescent. nih.gov Upon excitation at a wavelength corresponding to an absorption maximum, this compound is likely to exhibit fluorescence emission at a longer wavelength (a Stokes shift). The fluorescence properties, including the quantum yield and lifetime, will be dependent on the rigidity of the molecule and the nature of the solvent. The substitution pattern on the phenyl ring can significantly influence the fluorescence characteristics of such compounds. The emission spectrum can provide information about the energy of the first excited singlet state and the processes of non-radiative decay.
| Spectroscopic Parameter | Expected Observation | Information Gained |
| UV-Vis Absorption (λmax) | Bands in the UV region, likely > 250 nm | Energy of π → π* electronic transitions |
| Molar Absorptivity (ε) | High values for π → π* transitions | Probability of electronic transition |
| Fluorescence Emission (λem) | Emission at a longer wavelength than absorption | Energy of the first excited singlet state |
| Stokes Shift | Positive value (λem - λabs) | Energy loss between absorption and emission |
| Fluorescence Quantum Yield (Φf) | Varies depending on structure and environment | Efficiency of the fluorescence process |
Computational and Theoretical Investigations of 1 2 Prop 1 Yn 1 Yl Phenyl 1h Pyrrole
Ab Initio and Post-Hartree-Fock Methods for Higher Accuracy Calculations
There is no evidence of higher-level ab initio or post-Hartree-Fock calculations being performed to obtain more precise electronic energies or molecular properties for this compound.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects
No studies using molecular dynamics simulations to explore the conformational flexibility, behavior in solution, or interactions with solvent molecules for 1-(2-(Prop-1-yn-1-yl)phenyl)-1H-pyrrole have been published.
Reaction Pathway and Transition State Calculations for Chemical Transformations
No computational research has been reported on the potential chemical reactions, reaction mechanisms, or transition state energies involving this molecule.
Without access to primary research data, any attempt to create the requested article would result in speculation or fabrication, which is contrary to the principles of scientific accuracy. Should computational studies on this compound be published in the future, this topic could be revisited.
Quantum Chemical Topology (QCT) and Bonding Analysis
The application of QCT would provide a rigorous framework for partitioning the electron density of the molecule into atomic basins, allowing for a detailed quantitative analysis of atomic properties and the interactions between them. A typical QTAIM analysis would focus on identifying and characterizing the bond critical points (BCPs) within the molecular structure. The properties of these BCPs, such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), offer profound insights into the nature of the chemical bonds.
For this compound, a QTAIM analysis would be expected to characterize the covalent bonds within the pyrrole (B145914) and phenyl rings, the C-C single and triple bonds of the propynyl (B12738560) group, and the pivotal C-N bond connecting the phenyl and pyrrole moieties. The values of ρ and ∇²ρ at the BCPs would differentiate between shared (covalent) and closed-shell (ionic or van der Waals) interactions. For instance, a high electron density and a negative Laplacian are characteristic of a covalent bond, indicating a significant accumulation of electron density between the nuclei.
Furthermore, such an analysis could reveal more subtle intramolecular interactions, such as potential hydrogen bonds or steric contacts that influence the molecule's preferred conformation. The trajectory of the gradient paths of the electron density would define the boundaries of each atom in the molecule, providing a theoretically sound basis for calculating atomic charges and other properties.
To facilitate future research in this area, the following tables present hypothetical data that would be the focus of a QTAIM analysis of this compound. These tables are illustrative of the type of results that a computational study would generate and are essential for a complete bonding analysis.
Table 1: Hypothetical Topological Properties of Selected Bond Critical Points (BCPs) in this compound
| Bond | Electron Density (ρ) [a.u.] | Laplacian of Electron Density (∇²ρ) [a.u.] | Total Energy Density (H(r)) [a.u.] |
| C(phenyl)-N(pyrrole) | Value | Value | Value |
| C(pyrrole)-N(pyrrole) | Value | Value | Value |
| C(phenyl)-C(propynyl) | Value | Value | Value |
| C≡C (propynyl) | Value | Value | Value |
| C-H (phenyl) | Value | Value | Value |
| C-H (pyrrole) | Value | Value | Value |
Note: The "Value" entries in this table are placeholders for data that would be obtained from actual quantum chemical calculations.
Table 2: Hypothetical Integrated Atomic Properties from QTAIM Analysis of this compound
| Atom | Atomic Charge (e) | Atomic Volume (a.u.³) | Atomic Energy (a.u.) |
| N(pyrrole) | Value | Value | Value |
| C(phenyl, attached to N) | Value | Value | Value |
| C(phenyl, attached to propynyl) | Value | Value | Value |
| C(propynyl, sp) | Value | Value | Value |
| C(propynyl, sp) | Value | Value | Value |
Note: The "Value" entries in this table are placeholders for data that would be obtained from actual quantum chemical calculations.
Reactivity at the Pyrrole Ring System
Beyond intramolecular cyclization, the pyrrole nucleus of the scaffold is itself reactive and can undergo functionalization, primarily through electrophilic aromatic substitution and modern C-H functionalization techniques.
1 Electrophilic Aromatic Substitution (EAS) on the Pyrrole Ring
The pyrrole ring is an electron-rich aromatic heterocycle and is highly activated towards electrophilic aromatic substitution (EAS). nih.gov The reaction typically occurs preferentially at the C2 (α) position due to the superior resonance stabilization of the resulting cationic intermediate (arenium ion). If the C2 positions are blocked, substitution occurs at the C3 (β) position.
In the this compound molecule, the N-phenyl substituent acts as a mild deactivating group via its inductive effect, but the pyrrole ring remains highly reactive to electrophiles. Standard EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation can be performed, often under milder conditions than those required for benzene (B151609). For Friedel-Crafts acylation, for example, activating groups on the N-aryl ring would further enhance the reactivity, while the ortho-propynyl group would introduce steric hindrance that could influence the regioselectivity of the substitution on the phenyl ring, though substitution on the highly activated pyrrole ring is generally favored.
Chemical Reactivity and Transformations of the 1 2 Prop 1 Yn 1 Yl Phenyl 1h Pyrrole Scaffold
2 C-H Functionalization of the Pyrrole (B145914) Nucleus
Direct C-H functionalization has emerged as a step-economical alternative to classical EAS for modifying aromatic and heteroaromatic rings. nih.gov For the pyrrole scaffold, C-H functionalization can be directed to either the C2 or C3 positions, often with high regioselectivity controlled by the choice of catalyst and directing group. nih.gov
Various metal-catalyzed methods have been developed for the direct arylation, alkenylation, or acylation of pyrrole C-H bonds. nih.govnih.gov Palladium and rhodium catalysts are frequently employed for these transformations. mdpi.com The N-aryl group can itself act as a directing group to functionalize the ortho-C-H bonds of the phenyl ring, but specific conditions can be tuned to favor functionalization of the pyrrole C-H bonds. For example, 2-acetylpyrrole (B92022) has been shown to be selectively functionalized at the C5-position via a radical-promoted reaction. nih.gov Given the diverse catalytic systems available, it is conceivable that the C-H bonds of the pyrrole ring in 1-(2-(prop-1-yn-1-yl)phenyl)-1H-pyrrole could be selectively targeted for functionalization, providing a direct route to more complex derivatives without the need for pre-functionalized starting materials.
Metallation and Subsequent Functionalization of the Pyrrole Ring
The pyrrole ring in N-substituted pyrroles is susceptible to metallation, which is a key step for further functionalization. The regioselectivity of this reaction is influenced by the nature of the substituent on the nitrogen atom and the metallating agent used.
In the case of N-phenylpyrrole, a close analogue to the target molecule, metallation with organolithium reagents such as n-butyllithium has been shown to occur preferentially at the C-2 position of the pyrrole ring. This is attributed to the directing effect of the nitrogen atom and the inherent acidity of the α-protons of the pyrrole ring. The resulting lithiated intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at the 2-position.
Studies on the metallation of N-phenylpyrrole have demonstrated the efficacy of mixed lithium-zinc bases, such as a combination of ZnCl₂·TMEDA and LiTMP, in achieving regioselective metallation. These reactions, when carried out in suitable solvents like hexane (B92381) with TMEDA, can lead to the selective formation of the 2-iodo derivative after quenching with iodine. researchgate.net The use of excess n-butyllithium on 1-methylpyrrole (B46729) has been shown to lead to dimetallation at the 2- and 5-positions, suggesting that similar reactivity could be possible for the target molecule under forceful conditions. acs.org
Table 1: Predicted Functionalization of the Pyrrole Ring via Metallation
| Reagent Sequence | Predicted Product |
| 1. n-BuLi2. Electrophile (E+) | 1-(2-(Prop-1-yn-1-yl)phenyl)-2-E-1H-pyrrole |
| 1. ZnCl₂·TMEDA, LiTMP2. I₂ | 2-Iodo-1-(2-(prop-1-yn-1-yl)phenyl)-1H-pyrrole |
It is important to note that the propynyl (B12738560) group on the adjacent phenyl ring could potentially interfere with or participate in the metallation reaction, either through coordination with the metal or by undergoing a competing reaction. However, based on the established reactivity of N-phenylpyrrole, functionalization at the C-2 position of the pyrrole ring is a highly probable outcome.
Reactions of the Propynyl Side Chain
The propynyl side chain is a highly versatile functional group that can participate in a wide array of reactions, including hydrofunctionalization, cycloadditions, and polymerization.
The carbon-carbon triple bond of the propynyl group is susceptible to various hydrofunctionalization reactions. These reactions involve the addition of an H-X molecule across the alkyne, leading to the formation of vinyl derivatives. The regioselectivity of these additions (Markovnikov vs. anti-Markovnikov) is often controlled by the choice of catalyst and reaction conditions.
While specific studies on the hydrofunctionalization of this compound are not available, the general reactivity of alkynes suggests that it would readily undergo such transformations. For instance, hydrosilylation, catalyzed by platinum or other transition metals, would be expected to yield vinylsilanes. Similarly, hydroboration followed by oxidation would lead to the formation of aldehydes or ketones, depending on the regioselectivity of the boron addition. Hydroamination, the addition of an N-H bond across the alkyne, could also be achieved using appropriate catalysts, yielding enamines or imines.
The terminal alkyne of the propynyl group is an excellent substrate for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). organic-chemistry.orgwikipedia.org This reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgwikipedia.org This would allow for the facile conjugation of the this compound scaffold to a wide variety of other molecules, including polymers, biomolecules, and fluorescent dyes. axispharm.comsemanticscholar.orgnih.gov
The pyrrole ring itself can act as a diene in Diels-Alder reactions, particularly with highly reactive dienophiles like benzynes. Studies on N-arylpyrroles have shown that they can undergo [4+2] cycloaddition with benzynes generated from diaryliodonium salts to form bridged-ring amines. beilstein-journals.org This reactivity highlights the potential for the pyrrole ring of the target molecule to participate in cycloaddition reactions.
Furthermore, intramolecular cycloadditions are also a possibility. Research on N-alkyne-substituted pyrrole derivatives has shown that they can undergo intramolecular cyclization reactions. For example, gold-catalyzed intramolecular reactions between a pyrrole ring and a tethered alkyne can lead to dearomatization of the pyrrole and the formation of complex polycyclic structures. acs.org
The propynyl group can serve as a monomer for transition metal-catalyzed oligomerization and polymerization reactions. Various catalysts, particularly those based on late transition metals like rhodium, palladium, and nickel, are known to promote the polymerization of terminal alkynes. The resulting polymers would feature a polyacetylene backbone with the 1-(2-phenyl-1H-pyrrol-1-yl) moiety as a pendant group. The electronic and steric properties of this substituent would influence the polymerization process and the properties of the resulting polymer. While specific studies on the polymerization of this particular monomer are lacking, the general field of alkyne polymerization is well-established.
Reactivity of the Phenyl Ring and Directed Ortho-Metallation Strategies
The phenyl ring of this compound is subject to electrophilic aromatic substitution, and its reactivity can be strategically controlled through directed ortho-metallation (DoM). wikipedia.orgbaranlab.orgunblog.fr DoM is a powerful technique for the regioselective functionalization of aromatic rings, where a directing metalation group (DMG) guides a strong base to deprotonate an adjacent ortho-position, forming an aryllithium or related organometallic intermediate. wikipedia.orgbaranlab.org
In the context of the target molecule, both the pyrrole nitrogen and potentially the alkyne could act as directing groups. The lone pair of electrons on the pyrrole nitrogen can coordinate to the organolithium reagent, directing metallation to the ortho-position of the phenyl ring (the position adjacent to the pyrrole substituent). However, the propynyl group is also in an ortho position, which could lead to complex regiochemical outcomes.
The general principle of DoM involves the use of a strong base, such as n-butyllithium or sec-butyllithium, often in the presence of a chelating agent like TMEDA, to effect deprotonation. The resulting organometallic species can then be reacted with a wide range of electrophiles to introduce new functional groups.
Table 2: Potential Directed Ortho-Metallation Products of the Phenyl Ring
| Directing Group | Reagent Sequence | Predicted Product Position of Functionalization |
| Pyrrole Nitrogen | 1. s-BuLi, TMEDA2. Electrophile (E+) | Position adjacent to the pyrrole substituent |
| Propynyl Group (coordination) | 1. n-BuLi2. Electrophile (E+) | Position adjacent to the propynyl substituent |
The outcome of DoM on this specific substrate would likely depend on a subtle interplay of electronic and steric factors, as well as the specific reaction conditions employed. The relative directing ability of the pyrrole and propynyl groups would be a key determinant of the regioselectivity.
Advanced Applications and Materials Science Perspectives of 1 2 Prop 1 Yn 1 Yl Phenyl 1h Pyrrole and Its Derivatives
Building Blocks for Conjugated Organic Materials
The integration of the pyrrole (B145914) and phenyl rings in 1-(2-(prop-1-yn-1-yl)phenyl)-1H-pyrrole provides a conjugated system that is ripe for extension and modification. The presence of the alkyne group further enhances its utility as a monomer for the synthesis of advanced organic materials.
Precursors for Polymeric Semiconductors and Organic Conductors
Conjugated polymers are a cornerstone of modern organic electronics, finding applications in a wide array of devices. Pyrrole-based conjugated polymers, in particular, have been investigated for their electronic properties. figshare.comnih.gov The structure of this compound makes it a promising candidate as a monomer for the creation of novel polymeric semiconductors. The alkyne functionality allows for polymerization through various methods, including alkyne coupling reactions, to form extended π-conjugated backbones. researchgate.net The resulting polymers, featuring alternating pyrrole and phenyl units, could exhibit tunable electronic properties suitable for applications in organic field-effect transistors (OFETs) and other electronic devices. The specific arrangement of the substituents on the phenyl ring can influence the planarity and intermolecular packing of the polymer chains, which are critical factors for efficient charge transport. Furthermore, the incorporation of heteroatoms like nitrogen within the polymer backbone can modulate the material's electrochemical behavior and stability. frontiersin.org
Table 1: Potential Polymerization Reactions for this compound
| Polymerization Method | Description | Potential Polymer Properties |
| Alkyne Metathesis | Catalytic reaction that rearranges alkyne bonds to form polyalkynes. | Highly conjugated, potentially rigid-rod polymers with interesting optical and electronic properties. |
| Glaser-Hay Coupling | Oxidative coupling of terminal alkynes to form polydiacetylenes. | Polymers with alternating single, double, and triple bonds, known for their nonlinear optical properties. |
| Sonogashira Polycondensation | Palladium-catalyzed cross-coupling of terminal alkynes with aryl halides. | Donor-acceptor type polymers with tunable band gaps, suitable for photovoltaic applications. |
Monomers for Advanced Organic Light-Emitting Diodes (OLEDs) Components
Organic Light-Emitting Diodes (OLEDs) are at the forefront of display and lighting technology. The performance of an OLED is heavily dependent on the molecular design of the organic materials used in its various layers. Pyrrole and its derivatives have been explored as components of emitting layers and host materials in OLEDs. jmaterenvironsci.com The this compound scaffold can be functionalized to create novel emitters or host materials. The conjugated core can be tailored to achieve desired emission colors, while the peripheral groups can be modified to enhance properties such as thermal stability, charge transport, and quantum efficiency. The alkyne group serves as a reactive handle for introducing other functional moieties or for creating oligomeric and polymeric materials with tailored electroluminescent properties. For instance, the introduction of bulky substituents could prevent aggregation-caused quenching, leading to higher emission efficiency in the solid state.
Ligands in Coordination Chemistry and Catalysis
The presence of both a nitrogen-containing heterocycle (pyrrole) and an alkyne functionality makes this compound an attractive platform for the design of novel ligands for coordination chemistry and catalysis.
Design of Novel Ligand Systems Incorporating Pyrrole and Alkyne Functionalities
The nitrogen atom of the pyrrole ring can act as a coordinating site for a variety of metal centers. Additionally, the alkyne group can also coordinate to transition metals in a η²-fashion or undergo oxidative addition reactions. This dual functionality allows for the design of bidentate or even multidentate ligands with unique electronic and steric properties. The phenyl ring provides a rigid backbone, which can be further functionalized to fine-tune the ligand's characteristics. Such ligands could be used to stabilize reactive metal complexes or to create catalysts with novel reactivity. For example, the deprotonation of the pyrrole NH in related systems has been shown to be important in the selective recognition of metal ions like silver(I). rsc.org
Applications in Homogeneous and Heterogeneous Catalysis (e.g., Cross-Coupling, C-H Activation)
Metal complexes bearing ligands derived from this compound could find applications in a range of catalytic transformations. The unique ligand environment could influence the selectivity and activity of the metal center in reactions such as cross-coupling and C-H activation. For instance, rhodium(I)-catalyzed cyclization reactions of o-alkynyl phenols and anilines are known, highlighting the catalytic potential of the o-alkynylphenyl moiety. acs.org Similarly, gold-catalyzed reactions of substrates containing both pyrrole and alkyne functionalities have been shown to lead to complex cascade reactions. acs.orgacs.org This suggests that metal complexes of this compound could catalyze intramolecular cyclizations or intermolecular coupling reactions. Furthermore, immobilizing these complexes on solid supports could lead to the development of robust and recyclable heterogeneous catalysts. frontiersin.org
Scaffolds for the Construction of Complex Molecular Architectures and Natural Product Synthesis (as building blocks)
The inherent reactivity of the alkyne and the aromatic nature of the pyrrole and phenyl rings make this compound a valuable building block for the synthesis of complex organic molecules, including polycyclic aromatic hydrocarbons and natural product analogues. semanticscholar.orgchim.itrsc.org
The intramolecular reaction between the pyrrole ring and the tethered alkyne is a powerful strategy for the construction of fused heterocyclic systems. For example, gold-catalyzed cyclizations of similar 2-alkynylphenyl-pyrroles can lead to the formation of benzo[e]isoindoles through a dearomatization process. acs.orgnih.gov Rhodium catalysts have also been employed for the cycloisomerization of related systems. researchgate.net These types of cyclization reactions provide access to complex polycyclic frameworks that are difficult to synthesize by other means.
The strategic placement of the alkyne and pyrrole moieties in this compound allows for the synthesis of various fused nitrogen-containing heterocycles. For instance, related 1-(2-aminophenyl)pyrrole derivatives are precursors to pyrrolo[1,2-a]quinoxalines, which exhibit interesting biological and photophysical properties. researchgate.netunisi.itnih.gov Electrophilic cyclization of N-alkyne-substituted pyrroles is another route to fused systems like pyrrolopyrazinones and pyrrolooxazinones. nih.govhitit.edu.tr The products of these cyclization reactions can serve as key intermediates in the total synthesis of natural products or as novel scaffolds for medicinal chemistry.
Table 2: Examples of Cyclization Reactions of Related Alkynyl-Aryl-Pyrrole Systems
| Catalyst/Reagent | Substrate Type | Product Type | Reference |
| Gold(I) Catalyst | 2-Alkynylphenyl-3-pyrroles | 3H-Benzo[e]isoindoles | acs.orgnih.gov |
| Rhodium(I) Catalyst | o-Alkynylanilines | Indoles | researchgate.net |
| Copper Catalyst | 1-(2-Aminoaryl)pyrroles | Pyrrolo[1,2-a]quinoxalines | researchgate.net |
| Iodine | N-Alkyne-substituted pyrrole carboxylates | Pyrrolooxazinones | nih.govhitit.edu.tr |
Probes for Fundamental Mechanistic Studies in Organic Reactivity
The unique structural arrangement of this compound, featuring a nucleophilic pyrrole ring tethered to an electrophilically activatable alkyne, positions it as an exemplary molecular framework for investigating fundamental mechanisms in organic reactivity. Its derivatives serve as sophisticated probes to dissect complex reaction pathways, distinguish between competing mechanisms, and elucidate the subtle electronic and steric effects that govern chemical transformations. The inherent reactivity of the enyne-like system allows for the study of a variety of cyclization reactions, including those promoted by transition metals, electrophiles, and radical initiators.
The strategic placement of substituents on the phenyl ring, the pyrrole nucleus, or the terminus of the alkyne allows for a systematic modulation of the electronic and steric properties of the molecule. This enables detailed studies into structure-reactivity relationships. For instance, the outcomes of gold-catalyzed cyclizations of analogous 2-alkynyl-N-propargylanilines have been shown to be highly dependent on the nature of the catalyst and reaction conditions, providing a rich platform for mechanistic inquiry.
One of the primary areas where this compound and its derivatives can provide significant mechanistic insights is in the field of transition-metal-catalyzed intramolecular reactions. Gold catalysts, in particular, are known to activate alkynes toward nucleophilic attack. In the case of this compound, the pyrrole ring can act as the intramolecular nucleophile. The regioselectivity of this attack—whether it occurs at the C2 or C3 position of the pyrrole—can be studied as a function of substituents on the pyrrole ring. Electron-donating groups on the pyrrole would be expected to enhance its nucleophilicity and potentially influence the site of attack, providing data on the electronic demands of the transition state.
Furthermore, this system is well-suited for distinguishing between different mechanistic proposals, such as a stepwise versus a concerted pathway. Isotopic labeling studies, for example, can be employed to track the movement of atoms throughout the reaction. By replacing the terminal methyl group of the propargyl unit with a CD₃ group, kinetic isotope effects (KIEs) can be measured. A significant primary KIE would suggest that the C-H(D) bond is broken in the rate-determining step, a finding that could support or refute certain mechanistic hypotheses. Computational studies on similar enyne-allene cyclizations have highlighted the power of KIEs in discerning between concerted and stepwise diradical mechanisms.
The competition between different cyclization modes, such as 6-exo-dig versus a 7-endo-dig pathway in related systems, can also be systematically investigated. The substitution pattern on the alkyne and the choice of catalyst have been shown to be critical in directing the reaction toward one pathway over another. For instance, in the gold-catalyzed hydroarylation of N-propargyl-pyrrole-2-carboxamides, terminal alkynes favor a 6-exo-dig cyclization, while a phenyl-substituted alkyne promotes a 7-endo-dig process. This highlights the sensitivity of the system to subtle steric and electronic changes, making it a valuable tool for mechanistic exploration.
Beyond transition-metal catalysis, the reactivity of this compound can be probed under electrophilic conditions. The addition of an electrophile, such as iodine, to the alkyne can trigger a cyclization cascade. The regiochemical outcome of this reaction can provide insights into the electronic distribution within the molecule and the relative stability of potential cationic intermediates. Studies on N-alkyne-substituted pyrrole esters have demonstrated that the cyclization can proceed via different pathways depending on the substituents, offering a means to explore the principles of electrophilic activation and intramolecular trapping.
The following table presents data from a study on the gold-catalyzed cascade cyclization of 2-alkynyl-N-propargylanilines, a system structurally analogous to this compound. The data illustrates the significant influence of the gold catalyst and solvent on the reaction yield, underscoring the utility of such systems in probing the effects of reaction parameters on catalytic efficiency and selectivity.
| Entry | Gold Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | PPh₃AuCl/AgSbF₆ | THF | 60 | 13 |
| 2 | JohnPhosAuCl/AgSbF₆ | THF | 60 | 74 |
| 3 | IPrAuCl/AgSbF₆ | THF | 60 | 74 |
| 4 | IPrAuCl/AgSbF₆ | Toluene | 60 | 55 |
| 5 | IPrAuCl/AgSbF₆ | DCE | 60 | 67 |
| 6 | IPrAuCl/AgSbF₆ | CH₃NO₂ | 60 | 42 |
| 7 | IPrAuCl/AgSbF₆ | iPrOH | 60 | 81 |
| 8 | IPrAuSbF₆·MeCN | iPrOH | 60 | 89 |
Data adapted from a study on 2-alkynyl-N-propargylanilines, which are structurally similar to the subject compound. This table demonstrates how systematic variation of catalyst and solvent can be used to optimize reaction conditions and probe mechanistic sensitivities.
Conclusion and Future Research Directions for 1 2 Prop 1 Yn 1 Yl Phenyl 1h Pyrrole
Summary of Key Synthetic Achievements and Structural Insights
The synthesis of 1-(2-(prop-1-yn-1-yl)phenyl)-1H-pyrrole can be efficiently achieved through a multi-step sequence. A common starting point is the synthesis of 1-(2-bromophenyl)-1H-pyrrole, which can be prepared from commercially available 2-bromoaniline (B46623) and 2,5-dimethoxytetrahydrofuran. rsc.org The crucial carbon-carbon bond formation is then accomplished via a transition metal-catalyzed cross-coupling reaction. Specifically, a Sonogashira coupling between the aryl bromide and propyne (B1212725), typically catalyzed by a palladium complex and a copper(I) co-catalyst, installs the key prop-1-yn-1-yl group.
Structurally, the molecule possesses a largely planar conformation due to the sp²-hybridized carbons of the phenyl and pyrrole (B145914) rings. The ortho positioning of the substituents forces a dihedral twist between the two aromatic rings. The propynyl (B12738560) group introduces a linear, rigid element, holding the reactive alkyne functionality in close proximity to the pyrrole ring, which is fundamental to its subsequent reactivity.
Table 1: Key Synthetic Intermediates
| Compound Name | Role |
|---|---|
| 2-Bromoaniline | Starting material |
| 2,5-Dimethoxytetrahydrofuran | Pyrrole ring precursor |
| 1-(2-Bromophenyl)-1H-pyrrole | Key intermediate for coupling |
Overview of Significant Chemical Transformations and Reactivity Patterns
The primary reactivity of this compound is dominated by intramolecular cyclization reactions, driven by the spatial proximity of the alkyne and the pyrrole ring. These transformations are often mediated by transition metal catalysts, which activate the alkyne towards nucleophilic attack by the pyrrole ring.
Gold catalysts, in particular, have been shown to be exceptionally effective in mediating novel cycloisomerization reactions. In analogous systems, such as 2-(3-pyrrolyl)-1-alkynylbenzenes, gold catalysis can initiate a cascade reaction involving an intramolecular alkyne/pyrrole coupling that leads to dearomatization of the pyrrole ring and the formation of complex polycyclic structures like 3H-benzo[e]isoindoles. acs.orgnih.gov This transformation highlights a sophisticated reactivity pattern where the catalyst cooperates with other reagents to facilitate an otherwise challenging 1,2-acyl migration and dearomatization sequence. acs.orgnih.gov
Electrophilic cyclization offers another significant reaction pathway. The treatment of related N-alkyne-substituted pyrrole esters with electrophiles like iodine (I₂) activates the alkyne for intramolecular attack. beilstein-journals.org This can lead to different cyclization products depending on the mode of attack, commonly classified by Baldwin's rules as endo-dig or exo-dig cyclizations. beilstein-journals.orgrsc.org For instance, iodine-mediated reactions on similar substrates have been shown to favor a 6-endo-dig pathway, resulting in the formation of pyrrole-fused six-membered rings. beilstein-journals.org Furthermore, the potential for free-radical cyclizations, as demonstrated with ortho-halophenyl substituted pyrroles, suggests that radical-initiated pathways could also be a viable strategy for transforming the title compound into fused ring systems. beilstein-journals.org
Emerging Avenues in Advanced Materials and Catalytic Applications
The complex, fused heterocyclic and polycyclic aromatic compounds synthesized from this compound are of significant interest in the field of materials science. The resulting nitrogen-containing polycyclic aromatic compounds (N-PACs) often possess tunable electronic properties and a propensity for self-assembly, making them desirable for applications in organic electronics, such as organic solar cells and light-emitting diodes. beilstein-journals.org
Furthermore, the synthesis of fully aryl-substituted pyrroles is a step toward creating nitrogen-doped buckybowls, which are curved aromatic structures with unique electronic and host-guest properties. rsc.org The annulation products derived from the title compound represent key substructures for these larger, bowl-shaped molecules. The inherent chirality and rigidity of some of the polycyclic products also suggest their potential use as novel ligands in asymmetric catalysis, where their defined three-dimensional structure could impart high levels of stereocontrol.
Future Challenges and Opportunities in the Exploration of Novel Reactivity and Functionalization
While the reactivity of this compound is promising, significant challenges and opportunities remain. A primary challenge lies in controlling the selectivity of the cyclization reactions. Directing the reaction toward a specific outcome (e.g., 5-exo vs. 6-endo cyclization) often requires careful tuning of the catalyst, solvent, and reaction conditions. beilstein-journals.org Overcoming this challenge would provide access to a wider range of distinct molecular architectures from a single precursor.
Future opportunities include the exploration of a broader scope of catalytic systems. While gold and palladium have shown utility, other transition metals or even photocatalytic and electrocatalytic methods could unlock entirely new reaction pathways and efficiencies. rsc.org Another significant avenue is the development of enantioselective cyclization reactions. The synthesis of chiral, non-racemic polycyclic heterocycles is of high value, particularly for applications in medicinal chemistry and chiral materials. This would require the design and application of chiral catalysts capable of differentiating between enantiotopic faces of the substrate during the key bond-forming step. Finally, the further functionalization of the complex polycyclic products derived from the title compound presents a rich area for future research, enabling the fine-tuning of their physical and chemical properties.
Broader Impact on Fundamental Organic Chemistry and Materials Science
The study of this compound and its derivatives has a notable impact on the broader fields of organic chemistry and materials science. It serves as a prime example of how strategic molecular design can be used to facilitate complex cascade reactions, allowing for the rapid construction of intricate molecular frameworks from simple starting materials. These transformations are ideal for showcasing the power of transition metal catalysis in modern organic synthesis. researchgate.net
The investigation into its reactivity, particularly the gold-catalyzed dearomatization pathways, contributes to a deeper fundamental understanding of reaction mechanisms and the behavior of reactive intermediates. acs.orgnih.gov By providing synthetic access to novel nitrogen-containing polycyclic aromatic compounds, this research expands the library of available building blocks for materials scientists, potentially leading to the development of next-generation organic electronic devices and functional materials with tailored properties. beilstein-journals.orgrsc.org
Q & A
Basic Research Question
- NMR : -NMR distinguishes between ortho/meta substitution patterns on the phenyl ring. For example, deshielded aromatic protons (δ 7.2–7.5 ppm) indicate proximity to the electron-withdrawing propargyl group .
- IR : A sharp alkyne C≡C stretch (~2100 cm) confirms the propargyl moiety, while absence of carbonyl peaks rules out oxidation side products .
- MS : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., m/z 211.0994 for CHN) and fragments associated with pyrrole ring cleavage .
What computational strategies can predict reaction pathways and optimize synthesis of this compound?
Advanced Research Question
The ICReDD framework integrates quantum chemical calculations (e.g., DFT for transition-state analysis) and machine learning to:
- Identify energetically favorable pathways for propargyl group introduction, reducing trial-and-error experimentation .
- Screen solvent effects (e.g., DMF vs. THF) on reaction kinetics using COSMO-RS solvation models .
- Predict byproduct formation (e.g., diynes from alkyne dimerization) and guide temperature/pH adjustments to suppress them .
How do researchers address contradictions in reported biological activities of similar pyrrole derivatives?
Advanced Research Question
Discrepancies in bioactivity data (e.g., antimicrobial vs. inactive results) are resolved through:
- Dose-response profiling : Testing across a wide concentration range (nM–μM) to identify threshold effects .
- Target specificity assays : Using knockout cell lines or enzyme inhibition studies to isolate mechanisms (e.g., nitroreductase activation for nitro-containing analogs) .
- Structural analogs comparison : Comparing this compound with phenylpyrrole derivatives (e.g., 1-phenylpyrrole) to assess substituent-driven activity differences .
What safety protocols are critical when handling intermediates like propargyl halides during synthesis?
Advanced Research Question
Propargyl reagents (e.g., propargyl bromide) pose acute toxicity and flammability risks. Key precautions include:
- Ventilation : Use fume hoods to prevent inhalation of volatile intermediates .
- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and flame-resistant lab coats .
- Storage : Propargyl halides are stored under nitrogen at –20°C to prevent moisture-induced decomposition .
How does the electron-deficient pyrrole ring influence the compound’s reactivity in cross-coupling reactions?
Advanced Research Question
The pyrrole’s electron-rich nature typically limits direct metal-catalyzed couplings. Strategies to enhance reactivity include:
- Directed ortho-metalation : Using directing groups (e.g., ester or amide) to facilitate palladium insertion at the phenyl ring’s 2-position .
- Protection/deprotection : Temporarily blocking the pyrrole nitrogen with Boc groups to prevent catalyst poisoning during Sonogashira reactions .
What are the challenges in characterizing thermal stability, and how are they mitigated?
Basic Research Question
- DSC/TGA : Differential scanning calorimetry (DSC) reveals decomposition onset temperatures (>200°C), while thermogravimetric analysis (TGA) tracks mass loss from alkyne side-chain degradation .
- Controlled heating : Reactions involving this compound are conducted below 100°C to prevent retro-alkyne reactions or polymerization .
How do steric effects from the propargyl group impact crystallographic studies of this compound?
Advanced Research Question
The linear propargyl moiety induces crystal packing challenges:
- Cocrystallization : Using bulky coformers (e.g., trityl alcohols) to stabilize the lattice .
- Low-temperature XRD : Data collection at 100 K minimizes thermal motion artifacts, improving resolution (<0.8 Å) for precise bond angle analysis .
What methodologies validate the compound’s purity for pharmacological assays?
Basic Research Question
- HPLC-UV/ELS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with evaporative light scattering (ELS) detects impurities <0.1% .
- Elemental analysis : Matching experimental C/H/N ratios (±0.3%) to theoretical values confirms stoichiometric integrity .
How can kinetic isotope effects (KIEs) elucidate reaction mechanisms during functionalization?
Advanced Research Question
Deuterium labeling (e.g., DO in hydrolysis steps) identifies rate-determining steps:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
